molecular formula C22H28N4O5 B13481916 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13481916
M. Wt: 428.5 g/mol
InChI Key: POWDICBDZDBLEJ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a piperidine ring, a piperazine moiety, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.

    Formation of the Isoindole Structure: This can be accomplished through cyclization reactions involving phthalic anhydride derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-piperidine-3-carboxylic acid derivatives
  • N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide
  • 2-(4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetic acid

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a piperidine ring, a piperazine moiety, and an isoindole structure. This combination provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(5-piperazin-1-ylpentoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H28N4O5/c27-19-7-6-18(20(28)24-19)26-21(29)16-5-4-15(14-17(16)22(26)30)31-13-3-1-2-10-25-11-8-23-9-12-25/h4-5,14,18,23H,1-3,6-13H2,(H,24,27,28)

InChI Key

POWDICBDZDBLEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN4CCNCC4

Origin of Product

United States

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